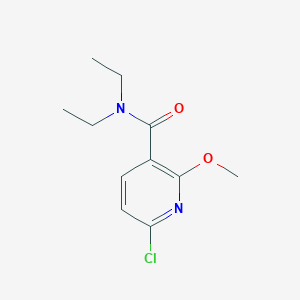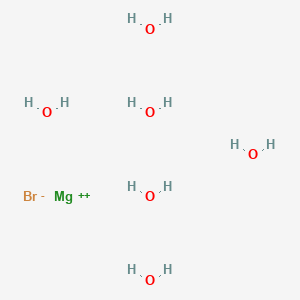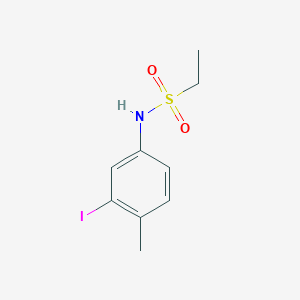
N-(3-iodo-4-methylphenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodo-4-methylphenyl)ethanesulfonamide is an organic compound characterized by the presence of an iodo group and a methyl group attached to a benzene ring, along with an ethanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylphenyl)ethanesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method is the iodination of 4-methylphenylamine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 3-iodo-4-methylphenylamine is then reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-iodo-4-methylphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonamide moiety or the aromatic ring.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N-(3-azido-4-methylphenyl)ethanesulfonamide, while a Suzuki coupling with phenylboronic acid would produce a biphenyl derivative.
科学研究应用
N-(3-iodo-4-methylphenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-iodo-4-methylphenyl)ethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can enhance its binding affinity and specificity for certain targets, while the sulfonamide moiety can contribute to its overall stability and solubility.
相似化合物的比较
Similar Compounds
- N-(4-iodo-2-methylphenyl)ethanesulfonamide
- N-(4-iodo-3-methylphenyl)acetamide
- N-(3-iodo-4-methylphenyl)methanesulfonamide
Uniqueness
N-(3-iodo-4-methylphenyl)ethanesulfonamide is unique due to the specific positioning of the iodo and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C9H12INO2S |
|---|---|
分子量 |
325.17 g/mol |
IUPAC 名称 |
N-(3-iodo-4-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H12INO2S/c1-3-14(12,13)11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
InChI 键 |
RTCOKVBGQPCKTK-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


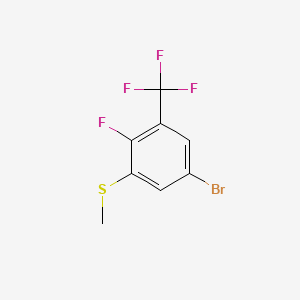
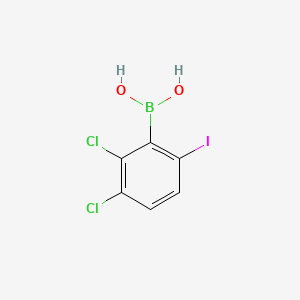
![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)
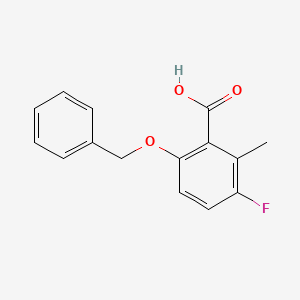
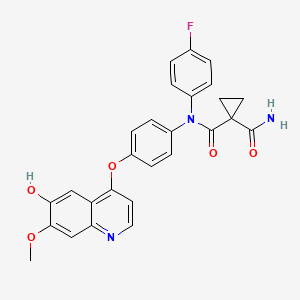
![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)

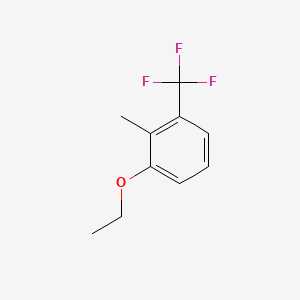
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
